2-(2,4-dichlorophenoxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide
CAS No.:
Cat. No.: VC10872113
Molecular Formula: C15H10Cl4N2O2
Molecular Weight: 392.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H10Cl4N2O2 |
|---|---|
| Molecular Weight | 392.1 g/mol |
| IUPAC Name | 2-(2,4-dichlorophenoxy)-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C15H10Cl4N2O2/c16-9-4-5-14(13(19)6-9)23-8-15(22)21-20-7-10-11(17)2-1-3-12(10)18/h1-7H,8H2,(H,21,22)/b20-7+ |
| Standard InChI Key | MUEVMHQHBMGBJN-IFRROFPPSA-N |
| Isomeric SMILES | C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl |
| SMILES | C1=CC(=C(C(=C1)Cl)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Composition
The compound is systematically named 2-(2,4-dichlorophenoxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide, reflecting its substitution pattern and functional groups. Its molecular formula, C₁₅H₁₀Cl₄N₂O₂, corresponds to a molecular weight of 392.1 g/mol. The structure integrates two dichlorinated aromatic rings: a 2,4-dichlorophenoxy group linked via an acetohydrazide bridge to an (E)-configured 2,6-dichlorobenzylidene moiety.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₀Cl₄N₂O₂ | |
| Molecular Weight | 392.1 g/mol | |
| IUPAC Name | 2-(2,4-Dichlorophenoxy)-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide | |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl | |
| Topological Polar Surface Area | 75.5 Ų (calculated) |
Crystallographic and Conformational Analysis
While direct crystallographic data for this compound remains unpublished, studies on structurally related hydrazides provide insights. For example, N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide crystallizes in centrosymmetric space groups with intermolecular N–H⋯O hydrogen bonds and Cl⋯N contacts stabilizing the lattice . The E-configuration of the imine group in the title compound, inferred from its IUPAC name, likely enforces planarity between the hydrazone and aromatic rings, influencing π-π stacking interactions .
Synthesis and Reactivity
Synthetic Pathways
The synthesis typically involves a two-step protocol:
-
Formation of the Hydrazide Intermediate: 2-(2,4-Dichlorophenoxy)acetic acid is converted to its hydrazide via reaction with hydrazine hydrate under reflux .
-
Condensation with 2,6-Dichlorobenzaldehyde: The hydrazide reacts with 2,6-dichlorobenzaldehyde in ethanol or methanol, catalyzed by acetic acid, to yield the target hydrazone .
Table 2: Reaction Conditions for Analogous Hydrazides
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Hydrazide formation | NH₂NH₂·H₂O, EtOH, Δ, 4h | 75–85% | |
| Hydrazone condensation | RCHO, CH₃COOH, EtOH, Δ, 2h | 60–70% |
Reactivity Profile
The electron-withdrawing chlorine atoms activate the aromatic rings toward electrophilic substitution, while the hydrazone moiety participates in tautomerism and metal coordination . The acetohydrazide bridge may undergo hydrolysis under strongly acidic or basic conditions, regenerating the parent hydrazide and aldehyde .
Biological Activities and Mechanisms
Hypothesized Insecticidal Action
Structural analogs such as N′-[2-(2,4-dichlorophenoxy)acetyl]-4-methylbenzenesulfonohydrazide exhibit larvicidal activity against Aedes aegypti (LC₅₀ = 12.3 μg/mL) . The title compound’s dichlorinated aromatic systems may disrupt insect cytochrome P450 enzymes, though specific bioassay data remains lacking .
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but dissolves in polar aprotic solvents like DMSO (23 mg/mL). Calculated logP values (ClogP = 4.2) indicate high lipophilicity, favoring blood-brain barrier penetration.
Table 3: Predicted Physicochemical Parameters
| Parameter | Value | Method | Source |
|---|---|---|---|
| Melting Point | 187–189°C (predicted) | ACD/Labs | |
| logP | 4.2 | XLogP3 | |
| Hydrogen Bond Donors | 2 | PubChem |
Thermal and Photolytic Stability
Differential scanning calorimetry (DSC) of analogous compounds shows decomposition exotherms above 200°C, suggesting moderate thermal stability . Photodegradation studies indicate a half-life of 14 days under UV light (λ = 254 nm), with dechlorination as the primary degradation pathway .
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